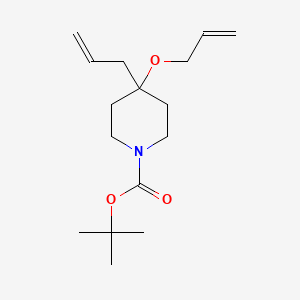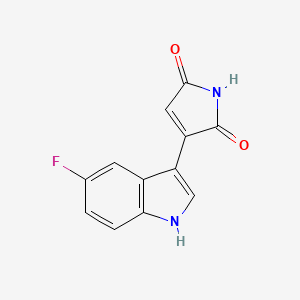
3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione
概要
説明
The compound “3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione” is a complex organic molecule that contains an indole ring and a pyrrole ring. The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is a common component of many natural and synthetic compounds with biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a 5-fluoro-1H-indol-3-yl group attached to the 3 position of a 1H-pyrrole-2,5-dione. The presence of the dione (two carbonyl groups) on the pyrrole ring may have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich indole ring, the electron-withdrawing carbonyl groups on the pyrrole ring, and the electronegative fluorine atom. The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the indole ring or nucleophilic addition to the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl groups and the relatively nonpolar indole ring could give the compound a range of solubility properties. The compound’s fluorescent properties could also be interesting, given that many indole-containing compounds are fluorescent .科学的研究の応用
Synthesis and Optical Properties
DPPs, including the compound , are renowned for their exceptional utility as dyes across various applications such as high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, underscores their significant role in ongoing and future applications in both scientific research and technology development. The review by Grzybowski and Gryko (2015) on DPPs highlights the substantial progress made in the synthesis, reactivity, and understanding of the optical properties of these compounds, illustrating their vast potential in real-world applications (Grzybowski & Gryko, 2015).
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds using isatins and its derivatives, including the specific compound , underscores the synthetic versatility and broad biological activities these molecules present. Sadeghian and Bayat (2022) provide an overview of key reactions and literature from recent years, showcasing the compound's role as a building block in forming a wide range of N-heterocycles, which further elucidates its significance in scientific research and potential pharmaceutical applications (Sadeghian & Bayat, 2022).
Bioactive Compounds Development
The development of bioactive molecules characterized by pyrrolidine rings and derivatives, including pyrrolidine-2,5-diones, highlights the broad applicability of these compounds in medicinal chemistry. Li Petri et al. (2021) discuss the influence of steric factors on biological activity, showcasing the diverse potential of such compounds in drug discovery, particularly for the treatment of human diseases. This review underscores the compound's relevance in designing new molecules with varied biological profiles (Li Petri et al., 2021).
Indole Synthesis
The compound also plays a role in the broader context of indole synthesis, a critical area in organic chemistry due to indoles' presence in numerous biologically active compounds. Taber and Tirunahari (2011) review methods for indole synthesis, providing a classification that aids in understanding the diverse synthetic approaches and their applications. This highlights the importance of the compound in facilitating new synthetic routes and contributing to the advancement of indole chemistry (Taber & Tirunahari, 2011).
Safety and Hazards
将来の方向性
The study of indole-containing compounds is a rich field with many potential directions for future research. Given the wide range of biological activities exhibited by these compounds, potential future directions could include further exploration of the compound’s synthesis, its reactivity, its potential biological activity, and its physical and chemical properties .
作用機序
Target of Action
The primary target of 3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione is indoleamine 2,3-dioxygenase (IDO-1) . IDO-1 is a tryptophan-catabolizing enzyme that plays a crucial role in the immune response. It is induced in response to inflammatory stimuli and promotes immune tolerance .
Mode of Action
3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione acts as an inhibitor of IDO-1 . This unique binding mode allows it to effectively inhibit the activity of IDO-1, thereby modulating the immune response .
Biochemical Pathways
By inhibiting IDO-1, 3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione affects the tryptophan metabolism pathway . This pathway is involved in the catabolism of tryptophan, an essential amino acid, into kynurenine. By inhibiting IDO-1, the compound reduces the conversion of tryptophan into kynurenine, which can lead to a decrease in immune tolerance .
Pharmacokinetics
It has been suggested that the compound has a favorable adme profile, leading to favorable predicted human pharmacokinetic properties . This includes a predicted half-life of 16-19 hours , suggesting that the compound could have a relatively long duration of action.
Result of Action
The inhibition of IDO-1 by 3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione can lead to a decrease in immune tolerance . This could potentially enhance the body’s immune response against cancer cells, making this compound a potential candidate for cancer immunotherapy .
Action Environment
The action of 3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can induce the expression of IDO-1 , which could potentially affect the efficacy of the compound Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
特性
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-5,14H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXMTOBIIMAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C3=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-1h-indol-3-yl)-1h-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)
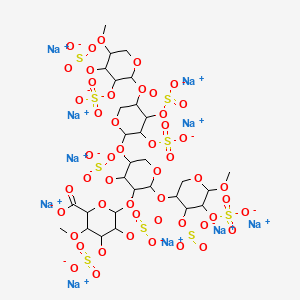


![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

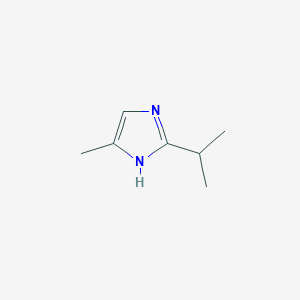
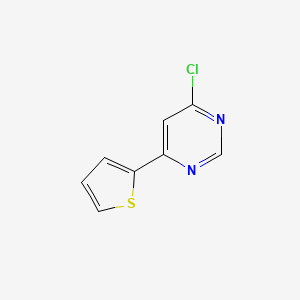

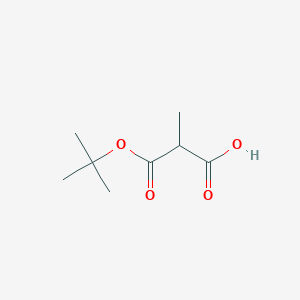
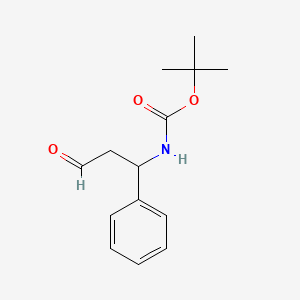
![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)
